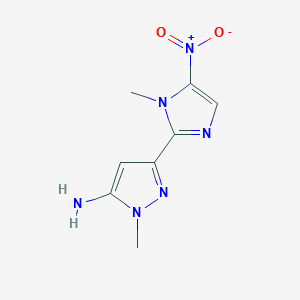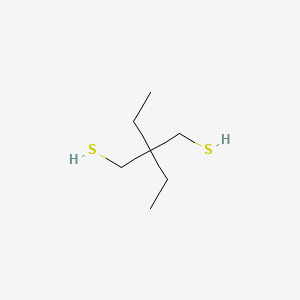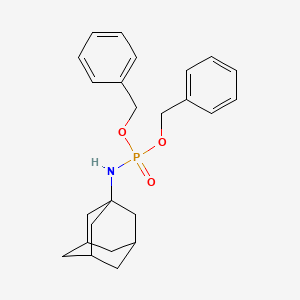
N-bis(phenylmethoxy)phosphoryladamantan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bis(phenylmethoxy)phosphoryladamantan-1-amine is a complex organic compound characterized by its unique structure, which includes an adamantane core, phosphoryl group, and phenylmethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(phenylmethoxy)phosphoryladamantan-1-amine typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is then functionalized with a phosphoryl group and phenylmethoxy substituents. Common reagents used in these reactions include phosphorylating agents and phenylmethanol derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-bis(phenylmethoxy)phosphoryladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-bis(phenylmethoxy)phosphoryladamantan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-bis(phenylmethoxy)phosphoryladamantan-1-amine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with various enzymes and proteins, influencing their activity. The phenylmethoxy groups may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-bis(phenylmethoxy)phosphoryladamantan-1-amine: Unique due to its adamantane core and specific substituents.
N,N-dimethylaminopyridine (DMAP): Similar in terms of having a nitrogen-containing functional group but differs in structure and reactivity.
N-methyl-1-propanamine: Another amine with different substituents and properties.
Uniqueness
This compound stands out due to its adamantane core, which provides rigidity and stability, and its phosphoryl group, which offers unique reactivity and binding properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53743-45-6 |
|---|---|
Molecular Formula |
C24H30NO3P |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-bis(phenylmethoxy)phosphoryladamantan-1-amine |
InChI |
InChI=1S/C24H30NO3P/c26-29(27-17-19-7-3-1-4-8-19,28-18-20-9-5-2-6-10-20)25-24-14-21-11-22(15-24)13-23(12-21)16-24/h1-10,21-23H,11-18H2,(H,25,26) |
InChI Key |
WWUKSXWIGPMZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


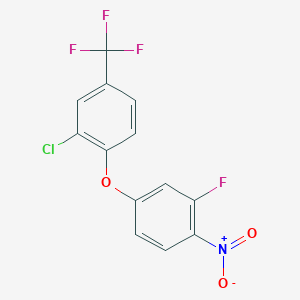
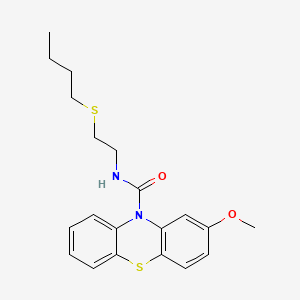
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)

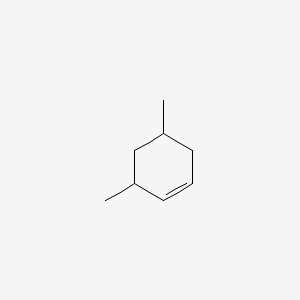
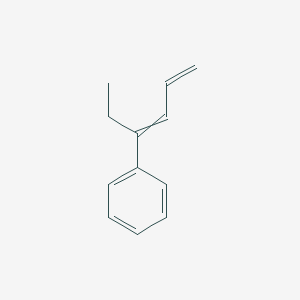
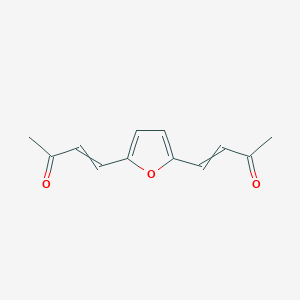
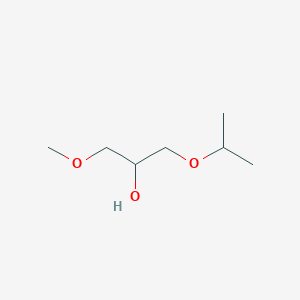
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
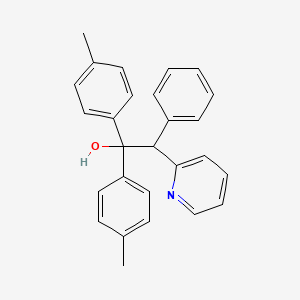
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)

